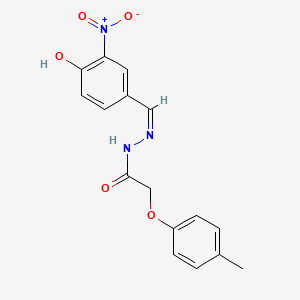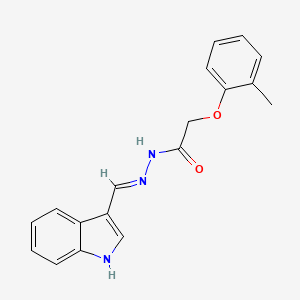![molecular formula C16H16N2O3S2 B6028251 8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B6028251.png)
8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves the inhibition of certain enzymes and pathways in cells. Specifically, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the induction of apoptosis in cancer cells and the prevention of tumor growth.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation in the body. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole in lab experiments is its ability to selectively target cancer cells and induce apoptosis. However, one of the limitations is that this compound has low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. One area of research could be in developing more efficient synthesis methods for this compound. Another area of research could be in studying the potential use of this compound in combination with other drugs for cancer treatment. Additionally, further research could be done to explore the neuroprotective effects of this compound and its potential use in treating neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been achieved using several methods. One of the most common methods involves the reaction of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole with 2-thiophenesulfonyl chloride and sodium hydride in anhydrous tetrahydrofuran. This method has been optimized to achieve high yields and purity of the compound.
Aplicaciones Científicas De Investigación
8-methoxy-2-(2-thienylsulfonyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. Studies have shown that this compound has antitumor activity and can induce apoptosis in cancer cells. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
8-methoxy-2-thiophen-2-ylsulfonyl-1,3,4,5-tetrahydropyrido[4,3-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-21-11-4-5-14-12(9-11)13-10-18(7-6-15(13)17-14)23(19,20)16-3-2-8-22-16/h2-5,8-9,17H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTPYKICQYMXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6028172.png)
![N-[2-(cyclohexylamino)ethyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B6028180.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-N-(4-fluorophenyl)-3-piperidinamine](/img/structure/B6028192.png)
![ethyl 3-({[3-(trifluoromethyl)phenyl]amino}carbonyl)pyrazine-2-carboxylate](/img/structure/B6028197.png)
![3-{1-[4-(1H-pyrazol-1-yl)benzyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6028198.png)
![N-(1,8-dioxo-1,3,4,8,9,9a-hexahydro-2H-pyrazino[1,2-c]pyrimidin-6-yl)-2-(ethylthio)benzamide](/img/structure/B6028211.png)
![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-(4-methylphenyl)urea](/img/structure/B6028213.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B6028235.png)
![2-{[5-ethyl-1-(2-fluorophenyl)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6028240.png)
![N-{2-[(3,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6028244.png)


![1-ethyl-4-[4-(3-methoxyphenoxy)but-2-en-1-yl]piperazine hydrochloride](/img/structure/B6028263.png)